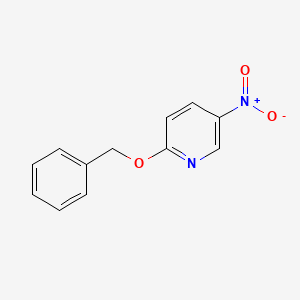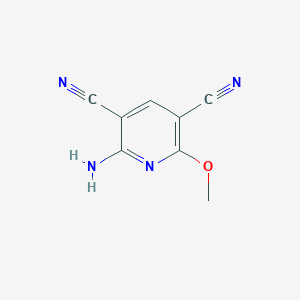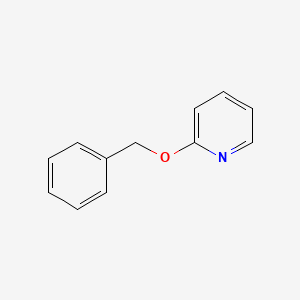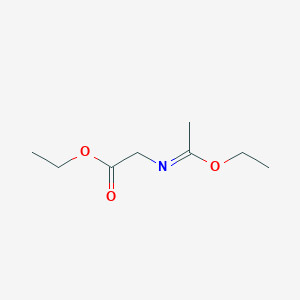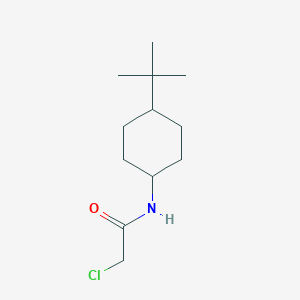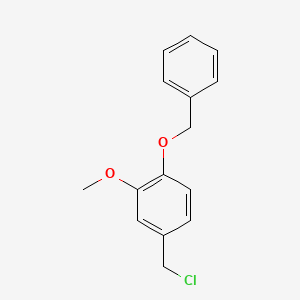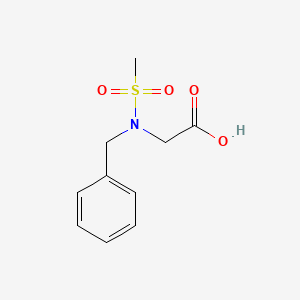
7-氨基-5-氯喹啉-8-醇
描述
7-Amino-5-chloroquinolin-8-ol, also known as ACQ, is an organic compound that has been studied for its potential applications in scientific research. ACQ is a heterocyclic compound and is a derivative of quinoline, a chemical class of compounds that have been studied for their pharmacological properties. ACQ has also been investigated for its ability to act as a ligand in coordination complexes.
科学研究应用
药物发现和药物化学
喹啉是“7-氨基-5-氯喹啉-8-醇”结构的一部分,是药物发现中先导化合物的关键骨架,在药物化学领域发挥着重要作用 . 由于其在工业和合成有机化学领域的多种应用,喹啉已成为一种重要的杂环化合物 .
生物活性化合物的合成
喹啉及其类似物已被合成用于生物和药物活性 . 文献中已报道了多种合成方案用于构建该骨架 .
抗菌剂
喹啉衍生物已显示出作为广谱抗菌剂的潜力 . 例如,一种喹诺酮偶联杂化物对大多数测试的革兰氏阳性和革兰氏阴性菌株具有潜在作用 .
靶向细菌蛋白
分子对接分析表明,喹啉衍生物可能靶向细菌LptA和Top IV蛋白,从而显示出广谱抗菌作用 .
构效关系研究
喹啉衍生物的构效关系(SAR)是当前研究的活跃领域。 这些研究有助于理解分子的结构与其生物活性之间的关系 .
绿色化学应用
作用机制
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Result of Action
Quinoline derivatives are known to have antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of quinoline derivatives .
未来方向
The future directions for 7-Amino-5-chloroquinolin-8-ol and related compounds could involve further exploration of their antimicrobial, antimalarial, and anticancer activities . Additionally, the development of new drugs to treat malaria, which could potentially include 7-Amino-5-chloroquinolin-8-ol, is critically required .
生化分析
Biochemical Properties
7-Amino-5-chloroquinolin-8-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to enzyme inhibition or activation. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 7-Amino-5-chloroquinolin-8-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of 7-Amino-5-chloroquinolin-8-ol involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 7-Amino-5-chloroquinolin-8-ol can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-5-chloroquinolin-8-ol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Amino-5-chloroquinolin-8-ol remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 7-Amino-5-chloroquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
7-Amino-5-chloroquinolin-8-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects .
Transport and Distribution
The transport and distribution of 7-Amino-5-chloroquinolin-8-ol within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins. These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Amino-5-chloroquinolin-8-ol plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 7-Amino-5-chloroquinolin-8-ol is essential for elucidating its biochemical and therapeutic effects .
属性
IUPAC Name |
7-amino-5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRZBYJYLDQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



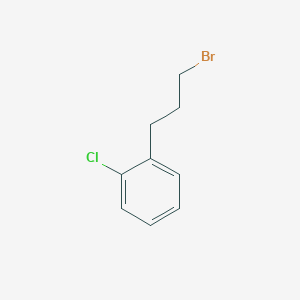
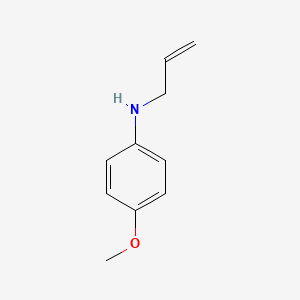
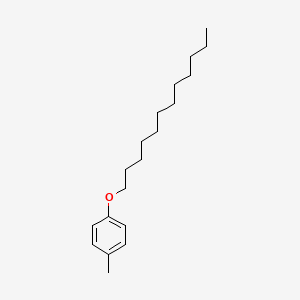
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
